![molecular formula C22H21N3O B5783597 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide](/img/structure/B5783597.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as Dihydro-PPB and is a member of the benzamide family of compounds. The purpose of
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, lipid metabolism, and protein folding. Binding of Dihydro-PPB to this receptor has been found to modulate these processes and lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling and protein folding, while in vivo studies have shown that it can improve cognitive function and reduce the symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide. One direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a tool for studying the sigma-1 receptor and its role in neuronal excitability and neurotransmitter release. Additionally, further research is needed to optimize the synthesis method and improve the stability of this compound for use in long-term studies.
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide is a promising compound that has been studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for neurological disorders make it an important compound for further study. However, its limitations in terms of stability and half-life must be considered when designing experiments.
Synthesemethoden
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 4-(chloromethyl)-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product. This method has been optimized to yield the compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-3-pyridinylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability. It has also been found to have potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(24-21-6-3-12-23-14-21)19-9-7-17(8-10-19)15-25-13-11-18-4-1-2-5-20(18)16-25/h1-10,12,14H,11,13,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULDOSZJYLBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(pyridin-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.